Enhanced Lipophilicity Through Ortho Substitution
The ortho-substituted target compound (CAS 1306870-88-1) exhibits a higher computed octanol-water partition coefficient (XLogP3-AA) compared to its direct regioisomeric analog, the meta-substituted 3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid (CAS 1144428-81-8) [1][2]. This difference stems from the reduced exposure of the polar carboxylic acid group in the ortho position, which impacts its overall hydrophobicity.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | Meta-regioisomer (CAS 1144428-81-8): 0 |
| Quantified Difference | +0.6 log units |
| Conditions | Computed by XLogP3 3.0, PubChem release 2021.05.07 [1][2] |
Why This Matters
A higher logP value indicates greater lipophilicity, which can directly influence passive membrane permeability and non-specific protein binding, making this isomer a chemically distinct candidate for cellular assays or absorption studies.
- [1] PubChem. Compound Summary for CID 61182882, '2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid'. National Center for Biotechnology Information. Accessed May 4, 2026. View Source
- [2] PubChem. Compound Summary for CID 42655734, '3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid'. National Center for Biotechnology Information. Accessed May 4, 2026. View Source
